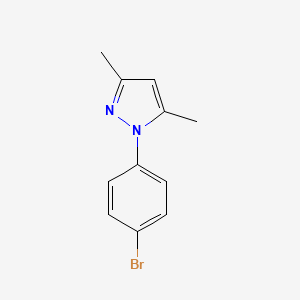

1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-bromophenyl)-3,5-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2/c1-8-7-9(2)14(13-8)11-5-3-10(12)4-6-11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATCMNDCOEJOOSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=C(C=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640464 | |

| Record name | 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62546-27-4 | |

| Record name | 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the necessary precursors, a step-by-step synthesis protocol, and a thorough characterization workflow.

Synthesis of this compound

The synthesis of this compound is typically achieved through a cyclocondensation reaction between a β-dicarbonyl compound, acetylacetone (2,4-pentanedione), and a substituted hydrazine, namely 4-bromophenylhydrazine. The precursor, 4-bromophenylhydrazine, can be synthesized from 4-bromoaniline via a diazotization reaction followed by reduction.

Synthesis of the Precursor: 4-Bromophenylhydrazine Hydrochloride

A common route for the preparation of 4-bromophenylhydrazine is from 4-bromoaniline. The process involves the formation of a diazonium salt, which is then reduced to the corresponding hydrazine.

Experimental Protocol:

-

Diazotization: In a suitable reaction vessel, 4-bromoaniline is dissolved in concentrated hydrochloric acid and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the diazonium salt.

-

Reduction: The freshly prepared diazonium salt solution is then reduced. A common method involves the use of a reducing agent such as zinc powder in the presence of hydrochloric acid. The reaction progress is monitored until the solution becomes grayish-white.

-

Work-up and Purification: The reaction mixture is basified with a sodium hydroxide solution to precipitate the crude 4-bromophenylhydrazine. The crude product is then filtered and can be purified by recrystallization from hot water after treatment with activated carbon to yield the free base.

-

Salt Formation: To obtain the more stable hydrochloride salt, the purified 4-bromophenylhydrazine free base is dissolved in hydrochloric acid, and the solution is stirred, often with gentle heating, to induce crystallization. The resulting 4-bromophenylhydrazine hydrochloride is then filtered, washed with a suitable solvent like acetone, and dried.

Synthesis of this compound

The final step involves the reaction of 4-bromophenylhydrazine with acetylacetone.

Experimental Protocol:

-

Reaction Setup: 4-bromophenylhydrazine (or its hydrochloride salt, which may require neutralization or specific reaction conditions) and acetylacetone are combined in a round-bottom flask. A common solvent for this reaction is ethanol.[1]

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours to ensure the completion of the cyclocondensation.[1] The progress of the reaction can be monitored using thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature, which may induce precipitation of the product. The crude product can be collected by filtration. If the product does not precipitate, the solvent is removed under reduced pressure. The resulting residue can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is essential to confirm its identity and purity. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Spectroscopic Data

The following tables summarize the key characterization data for this compound.

Table 1: ¹H NMR Spectroscopic Data [2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.52 | Doublet | 2H | Ar-H |

| 7.36 | Doublet | 2H | Ar-H |

| 5.91 | Singlet | 1H | Pyrazole C4-H |

| 2.28 | Singlet | 3H | CH₃ at C5 |

| 2.26 | Singlet | 3H | CH₃ at C3 |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data [2]

| Chemical Shift (δ) ppm | Assignment |

| 148.4 | Pyrazole C5 |

| 138.4 | Pyrazole C3 |

| 137.3 | Ar-C (quaternary) |

| 132.4 | Ar-CH |

| 128.5 | Ar-CH |

| 125.4 | Ar-C-Br |

| 107.8 | Pyrazole C4 |

| 13.2 | CH₃ at C5 |

| 12.2 | CH₃ at C3 |

Solvent: CDCl₃

Table 3: Mass Spectrometry Data [2]

| m/z | Assignment |

| 251 | [M+H]⁺ |

Technique: ESI-MS

Table 4: Infrared (IR) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Functional Group |

| ~3100-3000 | C-H stretch (Aromatic) |

| ~2950-2850 | C-H stretch (Aliphatic - CH₃) |

| ~1600-1450 | C=C stretch (Aromatic and Pyrazole ring) |

| ~1500 | C=N stretch (Pyrazole ring) |

| ~1100-1000 | C-N stretch |

| ~850-800 | C-H bend (p-disubstituted benzene) |

| ~700-600 | C-Br stretch |

Visualized Workflows

Synthesis Workflow

The following diagram illustrates the overall synthetic pathway from 4-bromoaniline to the final product, this compound.

Caption: Synthesis workflow for this compound.

Characterization Workflow

The logical flow for the characterization of the synthesized compound is depicted below.

Caption: Characterization workflow for the synthesized pyrazole derivative.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological evaluation workflow for the heterocyclic compound 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole. This document is intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development.

Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁BrN₂ | [1] |

| Molecular Weight | 251.12 g/mol | [1] |

| Physical Form | Liquid | [1] |

| Purity | 98% | [1] |

| CAS Number | 62546-27-4 | [1][2][3] |

| InChI | InChI=1S/C11H11BrN2/c1-8-7-9(2)14(13-8)11-5-3-10(12)4-6-11/h3-7H,1-2H3 | [1] |

| InChIKey | ATCMNDCOEJOOSF-UHFFFAOYSA-N | [1] |

| SMILES | CC1=CC(=NN1C2=CC=C(C=C2)Br)C | [4] |

| Predicted XlogP | 3.4 | [4] |

| Boiling Point | No data available | [2] |

| Melting Point | Not applicable (liquid at room temperature) | |

| pKa | No data available | |

| Solubility | No data available |

Experimental Protocols

The synthesis of this compound can be achieved through several methods. Below are detailed experimental protocols from published literature.

One-Pot Regioselective Synthesis under Solvent-Free Conditions

This method provides an efficient and environmentally friendly approach to the synthesis of 4-bromopyrazole derivatives.

Materials:

-

1,3-Diketone (e.g., acetylacetone)

-

Arylhydrazine (e.g., 4-bromophenylhydrazine)

-

Silica-supported sulfuric acid (H₂SO₄/SiO₂)

-

N-bromosaccharin (NBSac)

-

Pestle and mortar

-

n-hexane

Procedure:

-

Grind 1 mmol of the 1,3-diketone and 1 mmol of the arylhydrazine with 0.01 g of H₂SO₄/SiO₂ in a pestle and mortar at room temperature.[5]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[5]

-

Upon completion of the reaction, add 7-10 ml of n-hexane to the mixture and filter.[5]

-

Wash the residue with n-hexane.[5]

-

Evaporation of the solvent from the filtrate affords the pure 4-bromopyrazole derivative.[5]

-

If necessary, the product can be further purified by column chromatography on silica gel.[5]

[Ce(L-Pro)₂]₂(Oxa) Catalyzed Synthesis

This protocol utilizes a heterogeneous recyclable catalyst for the synthesis of pyrazoles under mild conditions.

Materials:

-

β-dicarbonyl compound (e.g., acetylacetone)

-

Hydrazine derivative (e.g., 4-bromophenylhydrazine)

-

[Ce(L-Pro)₂]₂(Oxa) catalyst

-

Ethanol

-

Stirring apparatus

Procedure:

-

In a reaction vessel, combine the β-dicarbonyl compound (1 mmol), the hydrazine derivative (1 mmol), and the [Ce(L-Pro)₂]₂(Oxa) catalyst in ethanol.

-

Stir the mixture at room temperature.

-

Monitor the reaction progress using TLC.

-

Upon completion, the catalyst can be recovered by filtration for reuse.

-

The product, this compound, is isolated from the filtrate.[6]

-

Characterize the product using ¹H NMR and ¹³C NMR spectroscopy. The expected ¹H NMR (in CDCl₃) shows peaks at δ 7.52 (d, 2H), 7.36 (d, 2H), 5.91 (s, 1H), 2.28 (s, 3H), and 2.26 (s, 3H). The ¹³C NMR (in CDCl₃) should exhibit signals at δ 148.4, 138.4, 137.3, 132.4, 128.5, 125.4, 107.8, 13.2, and 12.2.[6]

Biological Evaluation Workflow

While specific signaling pathways for this compound are not extensively characterized, pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[7][8][9][10] The following diagram illustrates a typical workflow for the biological evaluation of a novel pyrazole compound.

References

- 1. 1-(4-Bromophenyl)-3,5-dimethylpyrazole | CymitQuimica [cymitquimica.com]

- 2. 62546-27-4|this compound|BLD Pharm [bldpharm.com]

- 3. sobhabio.com [sobhabio.com]

- 4. PubChemLite - 62546-27-4 (C11H11BrN2) [pubchemlite.lcsb.uni.lu]

- 5. scielo.org.mx [scielo.org.mx]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Overview on Biological Activities of Pyrazole Derivatives [ouci.dntb.gov.ua]

- 9. jocpr.com [jocpr.com]

- 10. globalresearchonline.net [globalresearchonline.net]

An In-depth Technical Guide to the Structure Elucidation of 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the spectroscopic data, experimental protocols, and analytical workflows used to confirm the chemical structure of this molecule.

Chemical Structure and Properties

Chemical Name: this compound Molecular Formula: C₁₁H₁₁BrN₂ Molecular Weight: 251.12 g/mol Structure:

Spectroscopic Data for Structure Confirmation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.52 | d | 2H | Ar-H (ortho to Br) |

| 7.36 | d | 2H | Ar-H (meta to Br) |

| 5.91 | s | 1H | C4-H (pyrazole ring) |

| 2.28 | s | 3H | C5-CH₃ (pyrazole ring) |

| 2.26 | s | 3H | C3-CH₃ (pyrazole ring) |

| Solvent: CDCl₃, Reference: TMS (0 ppm) |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 148.4 | C5 (pyrazole ring) |

| 138.4 | C3 (pyrazole ring) |

| 137.3 | C1' (Ar-C attached to N) |

| 132.4 | C3'/C5' (Ar-CH) |

| 128.5 | C2'/C6' (Ar-CH) |

| 125.4 | C4' (Ar-C attached to Br) |

| 107.8 | C4 (pyrazole ring) |

| 13.2 | C5-CH₃ |

| 12.2 | C3-CH₃ |

| Solvent: CDCl₃, Reference: TMS (0 ppm) |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound and provides information about its fragmentation pattern.

Table 3: Mass Spectrometry Data

| Technique | m/z | Assignment |

| ESI | 251 | [M+H]⁺ |

| M represents the molecular ion. |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

Synthesis of this compound

This synthesis is adapted from the classical Knorr pyrazole synthesis.

dot

Caption: Synthetic workflow for this compound.

Procedure:

-

In a round-bottom flask, dissolve 4-bromophenylhydrazine (1.0 mmol) and acetylacetone (1.0 mmol) in ethanol (20 mL).

-

Add a catalytic amount of glacial acetic acid (0.1 mmol).

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Cool the mixture further in an ice bath to induce precipitation of the crude product.

-

Collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

-

Purify the crude product by recrystallization from an ethanol/water mixture to yield the pure this compound.

NMR Spectroscopy Protocol

dot

Caption: General workflow for NMR spectroscopic analysis.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field frequency to the deuterium signal of the solvent. Tune and shim the probe to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H and ¹³C{¹H} NMR spectra using standard pulse sequences.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. For the ¹H spectrum, integrate the signals to determine the relative number of protons.

-

Spectral Analysis: Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecular structure.

Mass Spectrometry Protocol

dot

1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole molecular weight and formula

An In-depth Technical Guide to 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole

This technical guide provides comprehensive information on the chemical properties, synthesis, and a representative experimental workflow for the biological screening of this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below. This data is essential for stoichiometric calculations in synthesis and for analytical characterization.

| Parameter | Value | Reference |

| Chemical Formula | C₁₁H₁₁BrN₂ | [1][2] |

| Molecular Weight | 251.12 g/mol | [1][2] |

| CAS Number | 62546-27-4 | [1][2] |

Synthesis Protocol

The following is a representative experimental protocol for the synthesis of this compound. This method is based on the classical Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine.

Objective: To synthesize this compound via cyclocondensation.

Materials:

-

4-Bromophenylhydrazine hydrochloride

-

Acetylacetone (2,4-pentanedione)

-

Glacial Acetic Acid

-

Ethanol

-

Sodium Bicarbonate (NaHCO₃)

-

Distilled Water

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenylhydrazine hydrochloride (10 mmol).

-

Dissolution: Add glacial acetic acid (50 mL) to the flask and stir the mixture until the hydrazine salt is fully dissolved.

-

Addition of β-Dicarbonyl: To the stirring solution, add acetylacetone (10.5 mmol, 1.05 equivalents) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the cooled mixture into a beaker containing 200 mL of ice-cold water. Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash them with brine (2 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure this compound.

Logical and Experimental Workflows

The following diagrams illustrate the synthesis pathway and a general workflow for evaluating the biological activity of the synthesized compound.

Caption: Chemical synthesis pathway for this compound.

References

Spectroscopic Profile of 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole, a molecule of interest in synthetic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction

This compound is a substituted pyrazole derivative. The pyrazole moiety is a well-known pharmacophore found in a variety of biologically active compounds. The presence of a bromophenyl group and two methyl groups on the pyrazole ring influences its electronic properties and steric hindrance, making detailed spectroscopic analysis crucial for its unambiguous identification and for understanding its chemical behavior. This guide presents a compilation of its ¹H NMR, ¹³C NMR, IR, and MS data, supported by detailed experimental protocols.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.52 | d, J = 8.3 Hz | 2H | Ar-H (H-2', H-6') |

| 7.36 | d, J = 9.0 Hz | 2H | Ar-H (H-3', H-5') |

| 5.91 | s | 1H | pyrazole-H (H-4) |

| 2.28 | s | 3H | -CH₃ (C-3) |

| 2.26 | s | 3H | -CH₃ (C-5) |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectral Data of this compound [1]

| Chemical Shift (δ) ppm | Assignment |

| 148.4 | C-3 |

| 138.4 | C-5 |

| 137.3 | C-1' |

| 132.4 | C-3', C-5' |

| 128.5 | C-2', C-6' |

| 125.4 | C-4' |

| 107.8 | C-4 |

| 13.2 | -CH₃ (C-3) |

| 12.2 | -CH₃ (C-5) |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch (-CH₃) |

| ~1590 | Strong | C=C aromatic ring stretching |

| ~1500 | Strong | C=N pyrazole ring stretching |

| ~1470 | Medium | CH₃ bending |

| ~1070 | Strong | C-N stretching |

| ~830 | Strong | p-disubstituted benzene C-H out-of-plane bend |

| ~1010 | Medium | C-Br stretch |

Note: The IR data is based on characteristic absorption frequencies for similar pyrazole derivatives, as specific experimental data for this compound was not found in the searched literature.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of this compound [1]

| m/z | Ion |

| 251 | [M+H]⁺ |

Technique: Electrospray Ionization (ESI)

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 200 MHz for protons and 50 MHz for carbon-13. For ¹H NMR, the spectral width is typically set to encompass the range of -2 to 12 ppm, while for ¹³C NMR, the range is 0 to 200 ppm.

Infrared (IR) Spectroscopy

The FT-IR spectrum is typically recorded using the KBr pellet method. A small amount of the solid sample (1-2 mg) is intimately mixed with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr). The mixture is then pressed under high pressure to form a transparent pellet. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are obtained using an electrospray ionization (ESI) source coupled to a mass analyzer. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, at a low concentration (e.g., 1 µg/mL) and introduced into the ESI source via direct infusion. The analysis is performed in positive ion mode to observe the protonated molecule [M+H]⁺.

Workflow and Data Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

The data obtained from NMR, IR, and MS are collectively analyzed to confirm the chemical structure of the synthesized compound. The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework. The IR spectrum identifies the functional groups present, and the mass spectrum confirms the molecular weight of the compound. This multi-technique approach ensures a comprehensive and accurate structural assignment.

References

Determining the Solubility of 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole is a pyrazole derivative with a molecular formula of C₁₁H₁₁BrN₂ and a molecular weight of approximately 251.12 g/mol . Some sources describe it as a liquid at room temperature. While synthetic routes and spectroscopic characterization of this compound are documented, its solubility profile across a range of common laboratory solvents has not been quantitatively reported in accessible literature.

The solubility of an active pharmaceutical ingredient (API) or a research compound is a crucial factor that influences its bioavailability, formulation development, and potential applications. This guide provides a detailed methodology to enable researchers to generate reliable and reproducible solubility data for this compound.

Quantitative Solubility Data

As of the latest literature review, no specific quantitative solubility data for this compound has been published. Researchers are encouraged to use the experimental protocols outlined in this guide to generate this data. The following table provides a standardized format for recording and presenting the determined solubility values.

Table 1: Experimental Solubility of this compound in Various Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| Water | 25 | HPLC-UV | ||

| Ethanol | 25 | HPLC-UV | ||

| Methanol | 25 | HPLC-UV | ||

| Acetone | 25 | HPLC-UV | ||

| Acetonitrile | 25 | HPLC-UV | ||

| Dichloromethane | 25 | HPLC-UV | ||

| Toluene | 25 | HPLC-UV | ||

| Dimethyl Sulfoxide (DMSO) | 25 | HPLC-UV | ||

| Phosphate Buffered Saline (pH 7.4) | 25 | HPLC-UV | ||

| Add other solvents as needed |

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a compound.[1][2] The procedure involves equilibrating an excess amount of the solid or liquid solute with the solvent of interest at a constant temperature until saturation is reached.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade or higher)

-

Thermostatic shaker or water bath with orbital shaking capabilities

-

Calibrated thermometer

-

Vials with screw caps (e.g., 1.5 mL or 4 mL)

-

Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable quantitative analytical instrument

-

Volumetric flasks and pipettes

Procedure

-

Preparation: Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). The samples should be agitated for a sufficient period to reach equilibrium. This can vary from 24 to 72 hours. It is recommended to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution does not change over time).[2]

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the undissolved solute to settle.

-

Sampling and Filtration: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles. This step is critical to prevent artificially high solubility readings.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.

-

Data Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. Express the solubility in appropriate units, such as mg/mL or mol/L.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is generally suitable for the quantification of aromatic compounds like this compound.

-

Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm)

-

Mobile Phase: A mixture of acetonitrile and water or methanol and water, potentially with a small amount of formic acid or trifluoroacetic acid to improve peak shape. The exact ratio should be optimized.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: To be determined by measuring the UV absorbance spectrum of the compound (a wavelength of maximum absorbance should be chosen).

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations and generate a calibration curve to relate peak area to concentration.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

Conclusion

While quantitative solubility data for this compound is not currently available in the public domain, this technical guide provides researchers with a robust experimental framework to generate this essential data. The detailed isothermal shake-flask protocol, coupled with a suitable analytical method like HPLC, will enable the reliable determination of its solubility in a variety of solvents. The provided table structure will aid in the systematic recording and presentation of the findings, contributing valuable physicochemical data to the scientific community.

References

A Technical Guide to the Synthesis of Pyrazole Derivatives from 1,3-Dicarbonyl Compounds

Introduction

Pyrazole and its derivatives are a cornerstone class of heterocyclic compounds in medicinal chemistry and materials science. Their diverse biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties, have made them privileged scaffolds in drug discovery. A foundational and highly versatile method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2][3][4] This reaction, famously known as the Knorr pyrazole synthesis, was first reported by Ludwig Knorr in 1883 and remains a primary synthetic route due to its efficiency, reliability, and the ready availability of starting materials.[1][2][5][6]

This technical guide provides an in-depth overview of this synthetic strategy, covering the reaction mechanism, regioselectivity, detailed experimental protocols, and a summary of quantitative data for various substrates.

The Knorr Pyrazole Synthesis: Mechanism and Regioselectivity

The Knorr pyrazole synthesis involves the reaction of a 1,3-dicarbonyl compound (or its synthetic equivalent like a β-ketoester) with a hydrazine.[3][7] The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the stable, aromatic pyrazole ring.[8][9][10][11]

A critical consideration arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine (e.g., phenylhydrazine). The initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazole products.[1][6] The outcome is governed by the relative reactivity of the carbonyl groups; the hydrazine preferentially attacks the more electrophilic (less sterically hindered) carbonyl carbon.

Experimental Protocols

The following sections provide detailed, actionable protocols for the synthesis of specific pyrazole derivatives, adapted from established literature.

Protocol 1: Synthesis of 3-Methyl-1,5-diphenyl-1H-pyrazole

This protocol describes the reaction between benzoylacetone (an unsymmetrical 1,3-diketone) and phenylhydrazine.

-

Reagents & Materials:

-

Benzoylacetone (1.0 eq)

-

Phenylhydrazine (1.05 eq)

-

Glacial Acetic Acid (catalytic amount)

-

Ethanol

-

Reaction flask, condenser, heating mantle, magnetic stirrer

-

Beaker, ice bath, Buchner funnel

-

-

Procedure:

-

In a 100 mL round-bottom flask, dissolve benzoylacetone (e.g., 1.62 g, 10 mmol) in 30 mL of ethanol.

-

Add phenylhydrazine (e.g., 1.14 g, 10.5 mmol) to the solution, followed by 3-4 drops of glacial acetic acid.

-

Equip the flask with a condenser and heat the mixture to reflux with constant stirring for 2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with a small amount of cold ethanol to remove impurities.

-

Allow the product to air dry or dry in a vacuum oven.

-

Protocol 2: Synthesis of 5-Phenyl-3H-pyrazol-3-one

This protocol details the synthesis of a pyrazolone from a β-ketoester, ethyl benzoylacetate, and hydrazine hydrate.[11]

-

Reagents & Materials:

-

Procedure:

-

Combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol) in a 20-mL scintillation vial.[9][11]

-

Add 3 mL of 1-propanol as the solvent and 3 drops of glacial acetic acid as the catalyst.[11]

-

Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[9][11]

-

Once TLC analysis confirms the consumption of the starting ketoester, add 10 mL of water to the hot reaction mixture with continued stirring to induce precipitation.[11]

-

Turn off the heat and allow the mixture to cool slowly to room temperature while stirring over 30 minutes.

-

Filter the mixture using a Buchner funnel to collect the solid product.[11]

-

Rinse the collected solid with a small amount of water and allow it to air dry.[9][11]

-

Quantitative Data Summary

The versatility of the Knorr synthesis allows for the preparation of a wide array of substituted pyrazoles. The table below summarizes various examples, highlighting the substrates, reaction conditions, and corresponding yields.

| Entry | 1,3-Dicarbonyl Compound (R¹, R³) | Hydrazine (R') | Catalyst / Solvent | Conditions (Temp, Time) | Yield (%) | Reference |

| 1 | Acetylacetone (R¹=Me, R³=Me) | Phenylhydrazine | Acetic Acid / Ethanol | Reflux, 1h | ~95% | [2][9] |

| 2 | Ethyl Acetoacetate (R¹=Me, R³=OEt) | Phenylhydrazine | Nano-ZnO / Solvent-free | 60°C, 15 min | 95% | [2] |

| 3 | Dibenzoylmethane (R¹=Ph, R³=Ph) | Hydrazine Hydrate | Ethanol | Reflux, 2h | >90% | [12] |

| 4 | Benzoylacetone (R¹=Ph, R³=Me) | Phenylhydrazine | Acetic Acid / Ethanol | Reflux, 2h | High | [10] |

| 5 | Acetylacetone (R¹=Me, R³=Me) | Hydrazine Hydrate | Ethylene Glycol | RT, 25 min | 95% | [1] |

| 6 | 1,3-Cyclohexanedione | Phenylhydrazine | Acetic Acid / Ethanol | Reflux, 3h | 85-90% | General Literature |

| 7 | Trifluoroacetylacetone | Hydrazine Hydrate | Ethanol | Reflux, 1h | High | [1] |

General Experimental Workflow

The synthesis of pyrazoles from 1,3-dicarbonyls follows a standardized laboratory workflow, from initial setup to final product characterization. This process ensures reproducibility and high purity of the final compound.

Conclusion

The condensation of 1,3-dicarbonyl compounds with hydrazines is a powerful and enduring strategy for the synthesis of pyrazole derivatives. Its operational simplicity, high yields, and tolerance for a wide range of functional groups have cemented its importance in both academic research and industrial drug development. By understanding the underlying mechanism, potential regiochemical outcomes, and established experimental protocols, researchers can effectively leverage this reaction to construct diverse libraries of pyrazole-based molecules for further investigation. Recent advancements continue to refine this classic transformation, introducing greener catalysts and more efficient conditions, ensuring its relevance for years to come.[1][2]

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. ijnrd.org [ijnrd.org]

- 8. jk-sci.com [jk-sci.com]

- 9. benchchem.com [benchchem.com]

- 10. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 11. chemhelpasap.com [chemhelpasap.com]

- 12. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Bromophenyl Pyrazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and agrochemical research. The incorporation of a bromophenyl moiety into this versatile structure gives rise to a class of compounds with a remarkable spectrum of biological activities. This technical guide provides an in-depth exploration of the biological activities of bromophenyl pyrazole compounds, focusing on their anticancer, anti-inflammatory, and insecticidal properties. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are presented to facilitate further research and development in this promising area.

Quantitative Biological Activity Data

The following tables summarize the quantitative biological activity of various bromophenyl pyrazole derivatives, providing a comparative overview of their efficacy.

Table 1: Anticancer Activity of Bromophenyl Pyrazole Derivatives

| Compound ID/Description | Target Cell Line | Efficacy Metric (IC₅₀/GI₅₀ in µM) | Reference |

| 5-(5-Bromo-1-methyl-1H-indol-3-yl)-1-(4-cyano-phenyl)-3-methylsulfanyl-1H-pyrazole-4-carbonitrile | MCF-7 | 15.6 | [1] |

| Pyrazole derivative with 4-bromophenyl group | A549 | 8.0 | [2] |

| Pyrazole derivative with 4-bromophenyl group | HeLa | 9.8 | [2] |

| Pyrazole derivative with 4-bromophenyl group | MCF-7 | 5.8 | [2] |

| 6-amino-4-(2-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | HEPG2 | 0.31-0.71 | [3] |

| (E)-4-(2-Bromobenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | HEPG2 | 0.31-0.71 | [3] |

| N-[5-(4-bromophenyl)-1H-pyrazol-3-yl]carbamothioyl]benzamide | Renal cancer cell lines | pIC₅₀ = 4.40 to 5.50 | [4] |

| 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile | EGFRWT | 3.27 ± 0.72 | [5] |

| 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile | EGFRT790M | 1.92 ± 0.05 | [5] |

Table 2: Anti-inflammatory Activity of Bromophenyl Pyrazole Derivatives

| Compound ID/Description | Target/Assay | Efficacy Metric (IC₅₀ in µM or % Inhibition) | Reference |

| 1-(3-(4-Bromophenyl)-5-(1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl)-4,5-dihydro-pyrazol-1-yl)ethanone | Carrageenan-induced paw edema | Drop in activity compared to parent chalcone | [6] |

| 3-(Trifluoromethyl)-5-arylpyrazole (with bromophenyl) | COX-2 | 0.02 | [7] |

| 3-(Trifluoromethyl)-5-arylpyrazole (with bromophenyl) | COX-1 | 4.5 | [7] |

Table 3: Agrochemical Activity of Bromophenyl Pyrazole Derivatives

| Compound ID/Description | Target Organism/Assay | Efficacy Metric (EC₅₀/LC₅₀ in µg/mL or other) | Reference |

| 4-Amino-6-(5-(4-bromophenyl)-3-methyl-1H-pyrazol-1-yl)-3,5-dichloropicolinic acid | Arabidopsis thaliana root growth inhibition | Data not quantified in abstract | [8] |

| Fipronil analogue with 4-bromophenyl substitution | House fly (toxicity) | High | [9] |

| Fipronil analogue with 4-bromophenyl substitution | Human β3 GABA receptor binding | High | [9] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to enable replication and further investigation.

Anticancer Activity Assays

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the bromophenyl pyrazole compounds and a vehicle control (e.g., DMSO). Include a positive control (e.g., a known anticancer drug). Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity Assays

This in vivo assay is a classical model for evaluating acute inflammation.

Principle: Subplantar injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.

Procedure:

-

Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the bromophenyl pyrazole compound or a reference anti-inflammatory drug (e.g., indomethacin) via an appropriate route (e.g., oral or intraperitoneal) at a predetermined time before carrageenan injection. A vehicle control group should also be included.

-

Induction of Edema: Inject a 1% solution of carrageenan in sterile saline into the subplantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group at each time point.

This in vitro assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Principle: COX enzymes catalyze the conversion of arachidonic acid to prostaglandins. The inhibitory activity of a compound can be determined by measuring the reduction in prostaglandin production.

Procedure:

-

Enzyme and Compound Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes. Prepare serial dilutions of the bromophenyl pyrazole compounds and a reference inhibitor (e.g., celecoxib for COX-2).

-

Incubation: In a multi-well plate, pre-incubate the enzyme with the test compound or vehicle control in a suitable buffer at 37°C for a short period (e.g., 15 minutes).

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Reaction Termination and Product Measurement: After a specific incubation time, terminate the reaction. The amount of prostaglandin E₂ (PGE₂) produced can be quantified using an Enzyme Immunoassay (EIA) kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Agrochemical Assays

Principle: This assay evaluates the effect of a compound on the growth of target weed species.

Procedure:

-

Plant Growth: Grow target weed species in pots under controlled greenhouse conditions until they reach a specific growth stage (e.g., 2-3 leaf stage).

-

Compound Application: Apply the bromophenyl pyrazole compound, formulated as a spray solution, to the foliage of the plants at various application rates. Include a vehicle control and a commercial herbicide standard.

-

Evaluation: After a set period (e.g., 14-21 days), visually assess the plants for signs of injury, such as chlorosis, necrosis, and growth inhibition, using a rating scale (e.g., 0% = no effect, 100% = complete kill).

-

Data Analysis: Calculate the EC₅₀ (effective concentration to cause 50% inhibition) or GR₅₀ (dose required to reduce plant growth by 50%) values from the dose-response data.

Signaling Pathways and Mechanisms of Action

The biological activities of bromophenyl pyrazole compounds are exerted through their interaction with various molecular targets and modulation of key signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate some of these mechanisms.

Anticancer Mechanisms

Many bromophenyl pyrazole derivatives exhibit anticancer activity by inhibiting protein kinases that are crucial for cancer cell proliferation and survival.

The p38 Mitogen-Activated Protein (MAP) Kinase pathway is involved in cellular responses to stress and inflammation and can contribute to cancer cell survival.

Caption: Inhibition of the p38 MAPK signaling pathway by bromophenyl pyrazole compounds.

Aurora Kinase A is a key regulator of mitosis, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Caption: Bromophenyl pyrazoles inhibit Aurora Kinase A, leading to mitotic arrest.

Insecticidal Mechanism of Action

Phenylpyrazole insecticides, a class that includes bromophenyl derivatives, primarily act on the central nervous system of insects.

These compounds act as non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor, blocking the influx of chloride ions and leading to hyperexcitation and death of the insect.

Caption: Mechanism of action of bromophenyl pyrazole insecticides at the GABA receptor.

Synthesis of Bromophenyl Pyrazole Derivatives

The synthesis of bromophenyl pyrazole compounds typically involves the condensation of a 1,3-dicarbonyl compound with a bromophenylhydrazine derivative.

General Synthesis of 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole

Caption: General synthetic route for a bromophenyl pyrazole derivative.

Conclusion and Future Directions

Bromophenyl pyrazole compounds represent a privileged scaffold with a diverse and potent range of biological activities. Their efficacy as anticancer, anti-inflammatory, and insecticidal agents has been demonstrated through extensive research. The data and protocols presented in this guide offer a valuable resource for scientists working to further explore and exploit the therapeutic and agrochemical potential of this important class of molecules.

Future research should focus on the synthesis and evaluation of novel bromophenyl pyrazole derivatives with improved potency, selectivity, and pharmacokinetic properties. A deeper understanding of their mechanisms of action and the identification of new molecular targets will be crucial for the development of next-generation drugs and agrochemicals based on this versatile chemical scaffold. The application of computational modeling and structure-activity relationship (SAR) studies will undoubtedly accelerate the discovery of new lead compounds with optimized biological profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. srrjournals.com [srrjournals.com]

- 3. frontiersin.org [frontiersin.org]

- 4. rjb.ro [rjb.ro]

- 5. Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile [mdpi.com]

- 6. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GABA receptor antagonists and insecticides: common structural features of 4-alkyl-1-phenylpyrazoles and 4-alkyl-1-phenyltrioxabicyclooctanes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrazole Scaffold: A Versatile Nucleus for Novel Therapeutic Agents

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural features and synthetic accessibility have led to the development of a diverse array of therapeutic agents with a broad spectrum of pharmacological activities. Pyrazole derivatives have demonstrated significant potential in treating a range of diseases, including inflammatory disorders, cancer, microbial infections, and neurodegenerative conditions. This technical guide provides an in-depth overview of the key therapeutic targets of pyrazole derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows to aid researchers in the ongoing quest for novel therapeutics.

Core Therapeutic Targets and Quantitative Efficacy

The therapeutic versatility of pyrazole derivatives stems from their ability to interact with a wide range of biological targets. This section summarizes the key targets and presents quantitative data on the inhibitory activities of representative pyrazole compounds.

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes

A significant number of pyrazole derivatives exhibit potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. The selective inhibition of COX-2 over COX-1 is a key strategy to reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).

| Compound Class/Name | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound | IC50 (µM) |

| Pyrazole-based derivatives | COX-2 | 0.043 - 0.56 | - | Doxorubicin | - |

| Pyrazolo[3,4-d]pyrimidinone derivatives | COX-2 | 0.27 - 2.34 | 95.8 (for compound 5k) | Celecoxib | 0.29 |

| Pyrazole-thiourea-benzimidazole hybrids | COX-2 | 0.0000283 - 0.0002272 | - | - | - |

| 1,3,4-Trisubstituted pyrazoles | COX-2 | 1.33 - 17.5 | >60 | Celecoxib | 0.4 |

| Pyrazole-pyridazine hybrids | COX-2 | 1.15 - 56.73 | 8.31 - 9.56 | Celecoxib | 2.16 |

Anticancer Activity: A Multi-pronged Attack on Cancer Hallmarks

Pyrazole derivatives have demonstrated remarkable potential as anticancer agents by targeting various key players in cancer progression, including protein kinases, tubulin, and growth factor receptors.

Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer. Pyrazole-based compounds have been developed as potent inhibitors of several kinase families.

Cyclin-Dependent Kinases (CDKs):

| Compound Class/Name | Target | IC50 (µM) | Reference Compound | IC50 (µM) |

| Pyrazolo[1,5-a]pyrimidine derivatives | CDK2 | 0.074 - 0.199 | Doxorubicin | 24.7 - 64.8 |

| 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamines | CDK2 | 0.45 - 1.5 | Roscovitine | 0.99 |

| 4-benzoylamino-1H-pyrazole-3-carboxamide | CDK2 | 0.295 | - | - |

| Pyrazole-linked thiourea derivatives | CDK2 | - | - | - |

Growth Factor Receptor Tyrosine Kinases (EGFR and VEGFR-2):

| Compound Class/Name | Target | IC50 (µM) | Reference Compound | IC50 (µM) |

| Pyrazole-thiophene hybrids | EGFR | 0.024 | Erlotinib | 0.1 |

| Pyrazolo[3,4-d]pyrimidine derivatives | EGFR | 0.034 - 0.135 | - | - |

| Fused Pyrazole Derivatives | EGFR | 0.06 | Erlotinib | 0.13 |

| Pyrazole-conjugated pyrazolone derivatives | VEGFR-2 | 0.225 - 0.913 | Sorafenib | 0.186 |

| 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-ones | VEGFR-2 | 0.00893 - 0.03828 | Sorafenib | 0.03 |

| Fused Pyrazole Derivatives | VEGFR-2 | 0.22 | Erlotinib | 0.20 |

Other Kinases:

| Compound Class/Name | Target | IC50 (µM) | Reference Compound | IC50 (µM) |

| Pyrazole-linked benzimidazole derivatives | Aurora A/B | - | - | - |

| 5-phenyl-1H-pyrazol derivatives | BRAF (V600E) | 0.19 | Vemurafenib | - |

| 4-amino-(1H)-pyrazole derivatives | JAKs | <0.02 | - | - |

Disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Certain pyrazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

| Compound Name/Class | Target | IC50 (µM) |

| Benzofuro[3,2-c]pyrazole derivative 5b | Tubulin Polymerization | 7.30 |

The following table summarizes the cytotoxic activity of various pyrazole derivatives against a range of human cancer cell lines.

| Compound Class/Name | Cell Line | IC50 (µM) |

| Pyrazole-based COX-2 inhibitors | MCF-7 (Breast) | 2.85 - 23.99 |

| Pyrazole-based COX-2 inhibitors | HT-29 (Colon) | 2.12 - 69.37 |

| Pyrazolo[1,5-a]pyrimidine derivatives | HepG2 (Liver) | 3.53 |

| Pyrazolo[1,5-a]pyrimidine derivatives | MCF-7 (Breast) | 6.71 |

| Pyrazolo[1,5-a]pyrimidine derivatives | Hela (Cervical) | 5.16 |

| Pyrazole ring-containing isolongifolanone derivatives | MCF-7 (Breast) | 5.21 |

| N-Manniche bases of pyrazole derivatives | HepG2 (Liver) | 2.52 - 4.4 |

| Pyrazole-thiophene hybrids | A549 (Lung) | 1.537 - 8.493 |

Key Signaling Pathways Targeted by Pyrazole Derivatives

Pyrazole derivatives exert their therapeutic effects by modulating critical signaling pathways involved in disease pathogenesis. This section provides a visual representation of two key pathways, the NF-κB and PI3K/AKT signaling cascades, and illustrates the points of intervention by pyrazole-based inhibitors.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation, immunity, cell proliferation, and survival. Its aberrant activation is implicated in various inflammatory diseases and cancers.

PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a common event in many types of cancer.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the therapeutic potential of pyrazole derivatives.

Synthesis of Pyrazole Derivatives via Claisen-Schmidt Condensation

This protocol outlines a general procedure for the synthesis of pyrazole-containing chalcones, which are common intermediates for various biologically active pyrazole derivatives.

Protocol:

-

Vilsmeier-Haack Reaction to form 4-Formyl Pyrazole:

-

To a solution of a substituted acetophenone in an appropriate solvent (e.g., ethanol), add an equimolar amount of phenylhydrazine.

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) and reflux the mixture for several hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-water.

-

Filter the precipitated solid, wash with water, and dry to obtain the corresponding hydrazone.

-

Treat the hydrazone with a Vilsmeier-Haack reagent (prepared from phosphorus oxychloride and dimethylformamide) to yield the 4-formyl pyrazole intermediate.[1]

-

-

Claisen-Schmidt Condensation to form Pyrazole-based Chalcone:

-

Dissolve the 4-formyl pyrazole and a substituted acetophenone in a suitable solvent (e.g., ethanol).

-

Add a base catalyst (e.g., aqueous sodium hydroxide or potassium hydroxide) to the mixture.[1][2]

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into crushed ice and acidify with a dilute acid (e.g., HCl).

-

Filter the resulting precipitate, wash with water, and recrystallize from an appropriate solvent to obtain the pure pyrazole-based chalcone.[1][2]

-

In Vitro COX-2 Inhibition Assay

This fluorometric assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against human recombinant COX-2.

Materials:

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer

-

COX-2 Co-factor

-

COX-2 Probe

-

Arachidonic Acid (Substrate)

-

Test pyrazole derivatives

-

Reference inhibitor (e.g., Celecoxib)

-

96-well black microplate

-

Fluorometric microplate reader

Protocol:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dissolve test compounds and the reference inhibitor in a suitable solvent (e.g., DMSO) to prepare stock solutions.

-

Assay Setup:

-

Add assay buffer, enzyme, and co-factor to the wells of a 96-well plate.

-

Add the test compounds at various concentrations to the respective wells. Include wells for a vehicle control (solvent only) and a positive control (reference inhibitor).

-

Pre-incubate the plate at 37°C for 10 minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the COX-2 substrate (arachidonic acid) to all wells.

-

Immediately start measuring the fluorescence intensity at an excitation wavelength of 560 nm and an emission wavelength of 590 nm in a kinetic mode for a defined period (e.g., 5 minutes) at 37°C.[3]

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a measure of cell viability.[4]

Materials:

-

Human cancer cell line of interest

-

Complete cell culture medium

-

Test pyrazole derivatives

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO2 incubator at 37°C.[5]

-

Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (medium with DMSO).

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[4]

-

Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules by monitoring the change in turbidity.[6]

Materials:

-

Purified tubulin (>99%)

-

General Tubulin Buffer (G-PEM)

-

GTP solution

-

Test pyrazole derivatives

-

Reference inhibitor (e.g., Nocodazole)

-

Pre-chilled 96-well plates

-

Microplate reader capable of reading absorbance at 340 nm at 37°C

Protocol:

-

Reagent Preparation: Prepare all solutions on ice. Reconstitute tubulin in G-PEM buffer. Prepare serial dilutions of the test compounds and reference inhibitor.

-

Assay Setup:

-

In a pre-chilled 96-well plate, add the diluted test compounds or controls.

-

Prepare a tubulin/GTP mixture and add it to each well.

-

-

Polymerization and Measurement:

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60-90 minutes to monitor the increase in turbidity as tubulin polymerizes.[6]

-

-

Data Analysis:

-

Plot absorbance versus time for each concentration.

-

Determine the maximum rate of polymerization (Vmax).

-

Calculate the percentage of inhibition for each concentration and determine the IC50 value.

-

In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard animal model to evaluate the acute anti-inflammatory activity of a compound.[7][8]

Materials:

-

Wistar rats or Swiss albino mice

-

Carrageenan solution (1% in saline)

-

Test pyrazole derivatives

-

Reference anti-inflammatory drug (e.g., Indomethacin)

-

Plethysmometer

Protocol:

-

Animal Acclimatization and Grouping: Acclimatize the animals for at least one week before the experiment. Divide them into groups (control, reference, and test groups).

-

Compound Administration: Administer the test compounds and the reference drug to the respective groups, typically orally or intraperitoneally, 30-60 minutes before inducing inflammation. The control group receives the vehicle.

-

Induction of Edema: Inject a sub-plantar dose of carrageenan solution into the right hind paw of each animal.[8]

-

Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group at each time point.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be employed to assess the effect of pyrazole derivatives on the expression or phosphorylation status of target proteins within a signaling pathway.[9][10]

Protocol:

-

Sample Preparation: Treat cells with the pyrazole derivative for the desired time, then lyse the cells to extract proteins. Determine the protein concentration of each lysate.

-

Gel Electrophoresis (SDS-PAGE): Separate the protein samples by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody specific to the target protein.

-

Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

-

Detection: Add a chemiluminescent substrate that reacts with the HRP to produce light, which is then captured on X-ray film or with a digital imager.

-

Data Analysis: Analyze the intensity of the bands to determine the relative amount of the target protein.

Conclusion and Future Directions

The pyrazole scaffold has proven to be an exceptionally fruitful starting point for the discovery of novel therapeutic agents. The extensive research into pyrazole derivatives has led to the identification of compounds with potent and selective activities against a wide range of clinically relevant targets. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration and development of pyrazole-based drugs. Future efforts will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of existing lead compounds, exploring novel therapeutic targets, and leveraging advanced drug design strategies, such as structure-based design and artificial intelligence, to accelerate the discovery of the next generation of pyrazole-based medicines.

References

- 1. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]

- 2. Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. texaschildrens.org [texaschildrens.org]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. benchchem.com [benchchem.com]

- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 10. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

Methodological & Application

Synthesis of 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole Derivatives: Application Notes and Protocols for Researchers

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole and its derivatives. This class of compounds is of significant interest to researchers in medicinal chemistry and drug development due to the established anti-inflammatory and anticancer properties associated with the pyrazole scaffold.[1][2][3][4][5] These protocols are intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Pyrazoles are five-membered heterocyclic compounds that are integral to the development of numerous therapeutic agents.[4][5] The this compound core represents a key pharmacophore, and its derivatives have shown promise in various biological assays. The primary synthetic route to this class of compounds is the Knorr pyrazole synthesis, a reliable condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[4] This document outlines the synthesis of the parent compound and provides data for a series of its derivatives, offering a basis for further structural modifications and biological investigations.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound and related derivatives.

| Compound ID | R1 | R2 | R3 | Yield (%) | Melting Point (°C) | Analytical Data (¹H NMR, ¹³C NMR, MS) |

| 1a | 4-Bromophenyl | CH₃ | CH₃ | 70-90 | 75-77 | ¹H NMR (CDCl₃, 400 MHz): δ 7.52 (d, 2H), 7.36 (d, 2H), 5.91 (s, 1H), 2.28 (s, 3H), 2.26 (s, 3H). ¹³C NMR (CDCl₃, 100 MHz): δ 148.4, 138.4, 137.3, 132.4, 128.5, 125.4, 107.8, 13.2, 12.2. MS (ESI): m/z = 251 [M+H]⁺. |

| 1b | 4-Chlorophenyl | CH₃ | CH₃ | 85 | 68-70 | ¹H NMR (CDCl₃, 400 MHz): δ 7.35 (d, 2H), 7.30 (d, 2H), 5.90 (s, 1H), 2.27 (s, 3H), 2.25 (s, 3H). ¹³C NMR (CDCl₃, 100 MHz): δ 148.3, 138.6, 137.8, 133.0, 129.2, 125.8, 107.2, 13.3, 12.1. |

| 1c | 4-Fluorophenyl | CH₃ | CH₃ | 88 | 60-62 | ¹H NMR (CDCl₃, 400 MHz): δ 7.32 (dd, 2H), 7.09 (t, 2H), 5.89 (s, 1H), 2.26 (s, 3H), 2.24 (s, 3H). ¹³C NMR (CDCl₃, 100 MHz): δ 161.2 (d, J=245 Hz), 148.2, 139.0, 135.7 (d, J=3 Hz), 126.2 (d, J=8 Hz), 115.8 (d, J=22 Hz), 106.8, 13.4, 12.0. |

| 1d | Phenyl | CH₃ | CH₃ | 91 | Liquid | ¹H NMR (CDCl₃, 200 MHz): δ 7.46-7.33 (m, 4H), 7.29-7.19 (m, 1H), 5.90 (s, 1H), 2.25 (s, 6H). ¹³C NMR (CDCl₃, 50 MHz): δ 148.1, 139.4, 138.4, 128.3, 126.4, 124.0, 106.4, 12.9, 11.8. MS (ESI): m/z = 173 [M+H]⁺. |

| 1e | 4-Nitrophenyl | CH₃ | CH₃ | 85 | 118-120 | ¹H NMR (CDCl₃, 400 MHz): δ 8.25 (d, 2H), 7.58 (d, 2H), 6.01 (s, 1H), 2.35 (s, 3H), 2.30 (s, 3H). ¹³C NMR (CDCl₃, 100 MHz): δ 148.9, 146.5, 144.8, 138.0, 125.0, 124.2, 109.5, 13.5, 12.5. |

Experimental Protocols

Protocol 1: Synthesis of this compound (1a)

This protocol details the synthesis of the target compound via the Knorr pyrazole synthesis.

Materials:

-

4-Bromophenylhydrazine hydrochloride

-

Acetylacetone (2,4-pentanedione)

-

Ethanol

-

Glacial Acetic Acid (catalyst)

-

Sodium Bicarbonate (for neutralization)

-

Dichloromethane (for extraction)

-

Anhydrous Magnesium Sulfate (for drying)

-

Hexane (for recrystallization)

Procedure:

-

To a solution of 4-bromophenylhydrazine hydrochloride (1.0 eq) in ethanol, add a catalytic amount of glacial acetic acid.

-

Add acetylacetone (1.05 eq) dropwise to the solution at room temperature with continuous stirring.

-

Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (3:7).

-

After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with a saturated solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a minimal amount of hot hexane to afford this compound as a crystalline solid.

Visualizations

Experimental Workflow: Knorr Pyrazole Synthesis

The following diagram illustrates the general workflow for the synthesis of this compound derivatives.

Caption: General workflow for the synthesis of pyrazole derivatives.

Potential Signaling Pathway: Anti-inflammatory Action of Pyrazole Derivatives

While the specific signaling pathway for this compound is still under investigation, many pyrazole derivatives exert their anti-inflammatory effects through the inhibition of the cyclooxygenase (COX) enzymes, particularly COX-2.[6] This inhibition reduces the production of prostaglandins, which are key mediators of inflammation.

Caption: Proposed anti-inflammatory mechanism of pyrazole derivatives.

Conclusion

The protocols and data presented herein provide a solid foundation for the synthesis and further investigation of this compound derivatives. The straightforward and efficient Knorr synthesis allows for the generation of a diverse library of these compounds for biological screening. Further studies are warranted to elucidate the specific molecular targets and signaling pathways responsible for their observed pharmacological activities.

References

- 1. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 6. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Suzuki Coupling Reactions of 4-Bromopyrazoles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting Suzuki coupling reactions with 4-bromopyrazole substrates. The Suzuki-Miyaura cross-coupling is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of 4-aryl and 4-heteroaryl pyrazoles. These pyrazole derivatives are significant scaffolds in medicinal chemistry and drug development, appearing in numerous bioactive compounds.[1][2]

This document outlines various catalytic systems, reaction conditions, and troubleshooting strategies to facilitate the successful synthesis of target compounds.

Overview of the Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., boronic acid or boronic ester) and an organic halide or triflate.[3][4] The reaction is widely used due to its mild conditions, high functional group tolerance, and the commercial availability of a diverse range of boronic acids.[5][6]

The catalytic cycle, as illustrated below, involves three key steps: oxidative addition of the palladium(0) catalyst to the 4-bromopyrazole, transmetalation with the boronic acid derivative, and reductive elimination to yield the 4-substituted pyrazole and regenerate the palladium(0) catalyst.[4][7]

References

- 1. html.rhhz.net [html.rhhz.net]

- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. scielo.br [scielo.br]

- 6. Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols for 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Topic: This document provides detailed application notes and protocols for the medicinal chemistry applications of 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole. The content covers its synthesis, potential anticancer and antimicrobial activities, and relevant experimental procedures.

Introduction